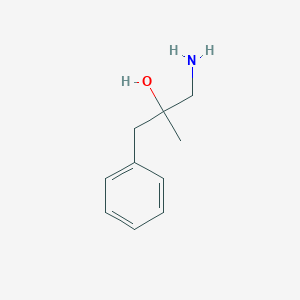

1-Amino-2-methyl-3-phenylpropan-2-ol

Description

Properties

Molecular Formula |

C10H15NO |

|---|---|

Molecular Weight |

165.23 g/mol |

IUPAC Name |

1-amino-2-methyl-3-phenylpropan-2-ol |

InChI |

InChI=1S/C10H15NO/c1-10(12,8-11)7-9-5-3-2-4-6-9/h2-6,12H,7-8,11H2,1H3 |

InChI Key |

MYIDOVXXLFOIOH-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=C1)(CN)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Several synthetic strategies have been reported for the preparation of this compound, focusing on both racemic and enantiomerically pure forms. The key approaches include:

Combination Reaction of Isobutene, Chlorine, and Methyl Cyanide Followed by Hydrolysis

This classical synthetic pathway involves a three-component reaction where isobutene, chlorine, and methyl cyanide react to form an intermediate N-[1-(chloromethyl)propyl] acetyl chloroamine. Subsequent hydrolysis of this intermediate yields the target amino alcohol. The process is optimized industrially for high purity through distillation and crystallization steps.Asymmetric Reduction of Acetophenone Derivatives Using Chiral Catalysts

For enantiomerically enriched products, the asymmetric catalytic hydrogenation of acetophenone derivatives is employed. This involves the reduction of the ketone precursor under hydrogen gas in the presence of chiral catalysts, such as chiral transition metal complexes, to yield (S)- or (R)-1-Amino-2-methyl-3-phenylpropan-2-ol. Reaction conditions typically include controlled temperature and pressure in high-pressure reactors.Photoredox Catalyzed Amination of α,β-Unsaturated Aldehydes

Recent advances include visible-light photocatalysis where α,β-unsaturated aldehydes undergo amination in the presence of a photocatalyst like eosin Y under green LED irradiation. This method allows mild reaction conditions at room temperature and offers good yields with potential for gram-scale synthesis.Biocatalytic Multi-Enzyme Cascades Starting from l-Phenylalanine

Innovative enzymatic routes use sequential biocatalytic cascades converting l-phenylalanine through intermediate steps into amino alcohols structurally related to this compound. These cascades employ enzymes such as tyrosine ammonia lyase, alcohol dehydrogenases, and transaminases under aqueous buffer conditions, achieving high enantiomeric excess and yields.Catalytic Hydrogenation of Carbamate Precursors

A patented method describes the catalytic hydrogenation of 2-methyl-1-substituted phenyl-2-propyl-carbamic acid benzyl esters under mild conditions at room temperature to yield the corresponding amino alcohols. This method allows structural variation at the phenyl substituent and is useful for producing derivatives.

Industrial Production Methods

Industrial synthesis focuses on scalability, cost-effectiveness, and product purity. Key features include:

- Use of high-pressure catalytic hydrogenation reactors with efficient chiral catalysts to maximize yield and enantiomeric purity.

- Optimization of intermediate isolation and purification by distillation, crystallization, and salt formation (e.g., hydrochloride salt) to improve stability and handling.

- Use of phase transfer catalysis and iodide exchange catalysis in some patented processes to enhance reaction rates and selectivity.

- Resolution of racemic mixtures via formation of chiral salts with chiral amines, followed by crystallization to isolate enantiomerically pure compounds.

Comparative Data Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions: 1-Amino-2-methyl-3-phenylpropan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The amino group can be reduced to form secondary or tertiary amines.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or ethers.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products:

Oxidation: Formation of phenylacetone or benzaldehyde derivatives.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated or ether derivatives.

Scientific Research Applications

1-Amino-2-methyl-3-phenylpropan-2-ol has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties, including its use in the synthesis of pharmaceuticals.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 1-Amino-2-methyl-3-phenylpropan-2-ol involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of biologically active metabolites. The compound’s effects are mediated through its interaction with receptors and enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural Differences :

- The hydroxyl group is at carbon 1 (secondary alcohol), and the primary amine is at carbon 2, contrasting with the tertiary alcohol and methyl group in 1-amino-2-methyl-3-phenylpropan-2-ol.

- Molecular Weight: 151.21 g/mol (vs. 165.25 g/mol for the target compound, assuming C₁₀H₁₅NO).

- Physicochemical Properties :

3-Amino-1,1,1-trifluoropropan-2-ol (CAS 431-38-9)

Functional Group Influence :

- The trifluoromethyl group enhances acidity (pKa ~8–9) compared to the methyl group in the target compound .

- Molecular Formula: C₃H₆F₃NO (vs. C₁₀H₁₅NO for the target).

- Applications : Likely used in fluorinated drug candidates due to metabolic stability and electronegative effects .

1-Chloro-2-methyl-2-propanol (CAS 558-42-9)

Reactivity Profile :

- Safety Data : Classified as acutely toxic (oral, Category 4) and a skin irritant, highlighting divergent handling requirements .

(2RS)-1-[(1-Methylethyl)amino]-3-phenoxypropan-2-ol (CAS 7695-63-8)

Pharmacological Relevance :

- Contains a phenoxy group instead of a phenyl group, increasing electron-withdrawing effects.

- Used as a pharmaceutical impurity reference standard, suggesting regulatory significance in quality control .

Comparative Data Table

*Estimated based on structural analogs.

Key Research Findings

Steric and Electronic Effects: The methyl and phenyl groups in this compound likely reduce solubility compared to (S)-2-amino-3-phenylpropan-1-ol, which lacks the methyl substituent .

Chirality: Both this compound and (S)-2-amino-3-phenylpropan-1-ol are chiral, making them valuable in enantioselective synthesis, akin to amino acid-derived ligands .

Reactivity: The trifluoromethyl group in 3-amino-1,1,1-trifluoropropan-2-ol increases resistance to enzymatic degradation compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 1-Amino-2-methyl-3-phenylpropan-2-ol, and how can reaction conditions be controlled to maximize yield?

- Methodological Answer : The synthesis typically involves nitroalkene intermediates formed via condensation of substituted benzaldehydes with nitromethane under basic conditions (e.g., NaOH). Subsequent reduction (e.g., LiAlH₄ or catalytic hydrogenation) yields the amino alcohol. Key parameters include:

- Temperature : 0–5°C during nitroalkene formation to prevent side reactions.

- Solvent : Polar aprotic solvents (e.g., THF) enhance intermediate stability.

- Catalyst : Palladium on carbon (Pd/C) for selective reduction .

Yield optimization requires monitoring pH and reaction time, with yields reported between 60–85% under controlled conditions .

Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, IR) when characterizing this compound?

- Methodological Answer : Discrepancies often arise from stereochemical variations or solvent effects. Strategies include:

- Multi-technique validation : Combine H/C NMR, IR, and high-resolution mass spectrometry (HRMS).

- Reference databases : Cross-check with PubChem or crystallographic data (e.g., CCDC entries) for authentic spectral patterns .

- Computational prediction : Use tools like Gaussian to simulate NMR spectra and compare with experimental results .

Q. What chromatographic techniques are most effective for purifying this compound, and how do polar substituents influence separation?

- Methodological Answer :

- Flash chromatography : Silica gel with eluents like ethyl acetate/hexane (3:7) resolves non-polar impurities.

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients separate enantiomers.

Polar groups (e.g., -OH, -NH₂) increase retention time; trifluoromethyl groups enhance resolution via hydrophobic interactions .

Advanced Research Questions

Q. What computational approaches are recommended for modeling the enantiomeric interactions of this compound with biological targets?

- Methodological Answer :

- Molecular docking : Tools like AutoDock Vina predict binding affinities to enzymes (e.g., monoamine oxidases).

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to explain stereoselective reactivity .

- MD simulations : GROMACS models dynamic interactions in aqueous environments, highlighting hydrogen-bonding networks .

Q. How can crystallographic data (e.g., from SHELX or OLEX2) resolve structural ambiguities in amino alcohol derivatives?

- Methodological Answer :

- SHELXL refinement : Resolve disorder in aromatic rings or amino groups via iterative least-squares minimization.

- OLEX2 visualization : Analyze Hirshfeld surfaces to identify weak interactions (e.g., C-H···π) influencing crystal packing .

Example: A 2024 study resolved a methyl group positional disorder using twinning refinement in SHELXL, improving R-factor from 0.12 to 0.05 .

Q. What strategies are effective in analyzing structure-activity relationships (SAR) for this compound derivatives in enzyme inhibition studies?

- Methodological Answer :

- Substituent variation : Compare analogues (e.g., trifluoromethoxy vs. methyl groups) using IC₅₀ assays.

- Pharmacophore mapping : Identify critical motifs (e.g., amino-alcohol backbone) via 3D-QSAR models.

- Data table :

| Derivative | Substituent | IC₅₀ (μM) | Notes |

|---|---|---|---|

| A | -OCH₃ | 12.3 | High solubility |

| B | -CF₃ | 5.8 | Enhanced lipophilicity |

| C | -Cl | 8.4 | Steric hindrance observed |

Fluorine substitution (Derivative B) improves target affinity due to electronegativity and van der Waals interactions .

Q. How should researchers address contradictory reports on the catalytic efficiency of asymmetric synthesis methods for this compound?

- Methodological Answer : Contradictions often stem from catalyst choice or solvent polarity. Mitigation steps:

- Control experiments : Replicate studies using identical catalysts (e.g., Jacobsen’s catalyst vs. Noyori-type).

- Statistical analysis : Apply ANOVA to compare enantiomeric excess (ee) across multiple trials.

- In situ monitoring : Use Raman spectroscopy to track intermediate formation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.